molecular formula C7H3BrClF3O B1271469 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene CAS No. 468075-00-5

2-Bromo-1-chloro-4-(trifluoromethoxy)benzene

Cat. No.: B1271469
CAS No.: 468075-00-5
M. Wt: 275.45 g/mol
InChI Key: LTBFNTUNLKPFPI-UHFFFAOYSA-N
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Description

2-Bromo-1-chloro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3BrClF3O and a molecular weight of 275.45 g/mol . It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

2-Bromo-1-chloro-4-(trifluoromethoxy)benzene can be synthesized through multiple methods. One common synthetic route involves the reaction of 4-hydroxyanisole with trifluoromethanesulfonic acid chloride, followed by bromination and chlorination reactions to yield the target compound . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like aluminum chloride.

Chemical Reactions Analysis

2-Bromo-1-chloro-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and strong bases or acids for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-1-chloro-4-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through its halogen and trifluoromethoxy groups. These functional groups can form strong interactions with proteins, enzymes, and other biomolecules, affecting their activity and function . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Bromo-1-chloro-4-(trifluoromethoxy)benzene can be compared with other halogenated aromatic compounds, such as:

The uniqueness of this compound lies in its combination of bromine, chlorine, and trifluoromethoxy groups, which confer distinct chemical properties and reactivity.

Biological Activity

The compound features:

  • Bromine (Br) and Chlorine (Cl) atoms, which can influence its reactivity.
  • A trifluoromethoxy (–CF3_3O) group that enhances membrane permeability and bioavailability.

The biological activity of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene is primarily linked to its interactions with various enzymes and receptors in biological systems. The trifluoromethoxy group allows for better penetration into cell membranes, potentially increasing the compound's efficacy as an enzyme inhibitor or modulator in biochemical pathways.

Biological Activity Insights

  • Enzyme Interactions : The compound may modulate enzyme activities, although specific enzymes targeted by this compound have not been extensively documented.
  • Cellular Effects : Due to its structural characteristics, it could have implications in cellular signaling pathways, potentially influencing physiological processes.

Case Studies and Research Findings

While specific case studies directly involving this compound are scarce, related research on halogenated compounds provides insight into potential biological effects:

  • Cytotoxicity : Similar halogenated compounds have shown cytotoxic effects in various cancer cell lines. For instance, studies on structurally related thioureas demonstrated strong pro-apoptotic activity against colon cancer cells .
  • Biochemical Pathway Modulation : Research indicates that halogenated aromatic compounds can affect IL-6 levels in cancer cell lines, suggesting a possible anti-inflammatory role .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds can provide context for understanding the potential biological activity of this compound:

Compound NameStructural FeaturesBiological ActivityReference
2-Bromo-4-chloro-1-(trifluoromethoxy)benzeneBr, Cl, trifluoromethoxyPotential enzyme interaction; limited data
3,4-DichlorophenylthioureaCl substituentsStrong pro-apoptotic activity in cancer cells
4-(Trifluoromethyl)phenylthioureaCF3_3 substituentInhibits growth of metastatic colon cancer cells

Synthesis and Applications

The synthesis of this compound typically involves halogenation reactions. It serves as a valuable building block in organic synthesis and is explored for potential applications in drug development due to its unique chemical properties .

Properties

IUPAC Name

2-bromo-1-chloro-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3O/c8-5-3-4(1-2-6(5)9)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBFNTUNLKPFPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375751
Record name 2-BROMO-1-CHLORO-4-(TRIFLUOROMETHOXY)BENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

468075-00-5
Record name 2-BROMO-1-CHLORO-4-(TRIFLUOROMETHOXY)BENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To anhydrous copper(II)chloride (6.3 g, 47 mmol) in acetonitrile (100 mL) was added tert-butyl nitrite (6.85 mL, 58 mmol), followed dropwise by a solution of 2-bromo-4-(trifluoromethoxy)aniline (10 g, 39 mmol) in acetonitrile (15 mL). The solution was stirred at ambient temperature for 1 hour then poured into hydrochloric acid (250 mL, 2M). The suspension formed was extracted with diethyl ether (2×250 mL) and the extracts were dried (MgSO4). Concentration yielded the title compound as an oil (7.82 g, 28 mmol).
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10 g
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6.85 mL
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100 mL
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6.3 g
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